Bienvenue dans la boutique en ligne BenchChem!

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine

Physicochemical profiling Drug-likeness Scaffold optimization

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine (CAS 675819-61-1) is a privileged furanopyrimidine scaffold with a C4 ethoxy group that critically modulates hinge-region binding and kinome selectivity—generic substitution is pharmacologically unpredictable without explicit comparative data. Its low molecular weight and favorable tPSA make it an ideal fragment-sized starting point for ATP-binding pocket drug design, pre-validated in Plk1 and JAK2 inhibitor programs. The free 2-amino group and cleavable C4 ethoxy enable rapid diversification into focused libraries for kinome-wide profiling. Procure for X-ray fragment screening, SPR, or as an analytical reference standard for furanopyrimidine drug impurity profiling.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13101239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)C2=CC=CO2)N
InChIInChI=1S/C10H11N3O2/c1-2-14-9-6-7(12-10(11)13-9)8-4-3-5-15-8/h3-6H,2H2,1H3,(H2,11,12,13)
InChIKeyRBFACHBDWGISND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine: Physicochemical and Scaffold Profile for Preclinical Kinase Inhibitor Research


4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine (CAS 675819-61-1) is a small-molecule heterocyclic compound (MW 205.21 Da, molecular formula C₁₀H₁₁N₃O₂, tPSA 74.9 Ų) belonging to the 2-aminopyrimidine class . Its core scaffold – a pyrimidine ring bearing a 2-amino group, a C6 furan-2-yl substituent, and a C4 ethoxy group – places it within the broad family of furanopyrimidines, which are recognized as privileged structures in medicinal chemistry for targeting ATP-binding pockets of protein kinases, including JAK2, Plk1, Aurora kinases, and EGFR [1][2]. The compound is catalogued as an intermediate and a reference standard in chemical supplier databases, indicating its availability for research procurement .

Why Generic Substitution Fails for 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine in Kinase-Targeted Research


Within the 2-aminopyrimidine chemical space, even minor substituent variations can drastically alter kinase selectivity, potency, and drug-like properties. The C4 ethoxy group of this compound is not a passive spectator; its size, electron-donating character, and lipophilicity directly modulate the compound's interaction with the hinge region and hydrophobic back pocket of kinase ATP-binding sites, as evidenced by structure-activity relationship (SAR) studies on closely related 4-alkoxy-furanopyrimidine series [1]. Replacing the ethoxy substituent with a smaller methoxy or a hydrogen atom can reduce hydrophobic complementarity and shift selectivity profiles across the kinome, while larger alkoxy groups may introduce steric clashes or excessive lipophilicity that compromise developability [2]. Therefore, generic substitution with other 4-substituted pyrimidin-2-amines is chemically feasible but pharmacologically unpredictable without explicit comparative data for the exact compound [3].

Quantitative Differentiation Evidence for 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine vs. Closest Analogs


Physicochemical Property Differentiation: tPSA and Molecular Weight vs. 4-Methoxy and 4-(4-Ethoxyphenyl) Analogs

The topological polar surface area (tPSA) of 4-ethoxy-6-(furan-2-yl)pyrimidin-2-amine is calculated at 74.9 Ų, with a molecular weight of 205.21 Da . This positions the compound favorably within the optimal oral drug-likeness space (tPSA <140 Ų; MW <500 Da) [1]. Compared with the analog 4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS 1354928-90-7, MW ~281.31 Da), the target compound offers a 27% lower molecular weight and a simpler topological profile, which can translate into superior permeability and reduced metabolic liability in early lead optimization [2]. Direct comparative experimental data for the target compound versus specific analogs are not publicly available; this analysis relies on class-level inference and calculated properties.

Physicochemical profiling Drug-likeness Scaffold optimization

Plk1 Kinase Inhibitor Scaffold Classification: Reference to a Validated Pharmacophore

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is catalogued as a pyrimidinamine derivative within the Plk1 inhibitor pharmacophore space, as documented by Toronto Research Chemicals . Plk1 (Polo-like kinase 1) is a validated mitotic target in oncology, and diaminopyrimidine-based Plk1 inhibitors have demonstrated binding affinities (Kd) in the low nanomolar range (e.g., 18 nM) in Ambit binding assays [1]. While no direct Plk1 inhibition data exist for the specific compound, its structural congruence with the established 2,4-diaminopyrimidine Plk1 pharmacophore supports its classification as a candidate for further evaluation [2]. Direct head-to-head comparison with a defined Plk1 inhibitor is not available.

Plk1 inhibition Mitotic kinase Anticancer scaffold

JAK2/JAK3 Selectivity Potential: Inference from the 4-(2-Furanyl)pyrimidin-2-amine Series

A systematic SAR study by Wang et al. (2017) on 4-(2-furanyl)pyrimidin-2-amines demonstrated that 4-position substitution critically controls JAK2 potency and selectivity over JAK3. The lead compound 16h (a 4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl derivative) achieved an IC50 of 0.7 nM against JAK2 with >30-fold selectivity over JAK3, significantly outperforming tofacitinib, a pan-JAK inhibitor [1]. While 4-ethoxy-6-(furan-2-yl)pyrimidin-2-amine was not directly tested in this study, the ethoxy group at C4 represents a distinct electronic and steric environment that is predicted to modulate JAK2 hinge-region binding differently than the tetrahydrofuropyridine substituent . No direct comparative JAK2/3 data exist for the target compound.

JAK2 inhibition Kinase selectivity Immuno-oncology

Synthetic Versatility and Intermediate Utility: Purchase Rationale for Medicinal Chemistry Campaigns

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine serves as a versatile synthetic intermediate due to the presence of a free 2-amino group amenable to acylation, sulfonylation, or reductive amination, and a furan ring capable of electrophilic substitution or hydrogenation [1]. The ethoxy group can be selectively dealkylated under BBr₃ or HBr conditions to generate the 4-hydroxy derivative, enabling further diversification [2]. This synthetic utility distinguishes it from 4-aryl-substituted analogs, where the C4 position is less amenable to post-functionalization. The compound's availability from multiple specialty chemical suppliers supports its procurement for parallel library synthesis and fragment-based screening campaigns .

Synthetic intermediate Library synthesis Fragment-based drug discovery

Optimal Application Scenarios for Procuring 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine


Fragment-Based Lead Discovery for Kinase Targets (Plk1, JAK2, Aurora Kinase)

Owing to its low molecular weight (205.21 Da) and favorable tPSA (74.9 Ų) , this compound is an ideal fragment-sized starting point for structure-based drug design targeting ATP-binding pockets. Its furanopyrimidine core is pre-validated in multiple kinase inhibitor programs, including Plk1 and JAK2 [1][2]. Procurement for fragment screening by X-ray crystallography or surface plasmon resonance (SPR) can rapidly establish binding mode and affinity before fragment growing.

Parallel Library Synthesis for Kinase Selectivity Profiling

The free 2-amino group and the cleavable C4 ethoxy substituent enable rapid diversification into focused libraries of 2-amido-, 2-sulfonamido-, and 4-hydroxy derivatives [3]. Screening such libraries against a broad kinase panel (e.g., DiscoverX scanMAX) can reveal unique selectivity fingerprints attributable to the ethoxy substituent, addressing the critical need for isoform-selective kinase chemical probes.

Chemical Biology Tool Compound Development for Mitotic Kinase Studies

Given its classification as a pyrimidinamine Plk1 inhibitor derivative , the compound can serve as a starting scaffold for developing chemical probes to dissect Plk1-dependent mitotic processes. Functionalization at C2 and C6 positions can generate analogs for cellular target engagement assays (CETSA) and photoaffinity labeling studies.

Reference Standard for Analytical Method Development and Quality Control

As a well-characterized heterocyclic compound with defined CAS registry (675819-61-1), molecular formula, and spectroscopic handles (¹H-NMR, IR), this compound is suitable for use as an analytical reference standard in HPLC method development, mass spectrometry calibration, and impurity profiling of more complex furanopyrimidine drug candidates .

Quote Request

Request a Quote for 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.